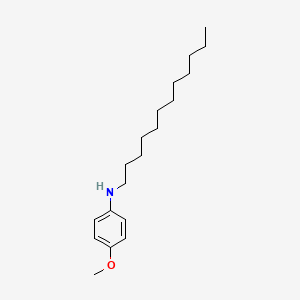

Benzenamine, N-dodecyl-4-methoxy-

Description

Benzenamine, N-dodecyl-4-methoxy- (systematic name: N-dodecyl-p-anisidine) is a substituted aniline derivative characterized by a methoxy (-OCH₃) group at the para position of the benzene ring and a dodecyl (C₁₂H₂₅) chain attached to the nitrogen atom. This structure confers unique physicochemical properties, including enhanced hydrophobicity due to the long alkyl chain and electronic effects from the methoxy group.

Properties

CAS No. |

54574-77-5 |

|---|---|

Molecular Formula |

C19H33NO |

Molecular Weight |

291.5 g/mol |

IUPAC Name |

N-dodecyl-4-methoxyaniline |

InChI |

InChI=1S/C19H33NO/c1-3-4-5-6-7-8-9-10-11-12-17-20-18-13-15-19(21-2)16-14-18/h13-16,20H,3-12,17H2,1-2H3 |

InChI Key |

AXAMHIUOWQEHEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine derivatives involves the nucleophilic aromatic substitution of a halogenated benzene compound with an amine.

Alkylation: The dodecyl chain can be introduced through an alkylation reaction.

Industrial Production Methods: Industrial production of benzenamine derivatives often involves large-scale alkylation and substitution reactions. The process typically requires controlled reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenamine derivatives can undergo oxidation reactions to form nitroso, nitro, or azo compounds.

Reduction: Reduction of benzenamine derivatives can lead to the formation of aniline or other reduced forms.

Substitution: Benzenamine derivatives can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, halogens, and appropriate catalysts.

Major Products:

Oxidation: Nitroso, nitro, or azo compounds.

Reduction: Aniline or other reduced forms.

Substitution: Nitrated, sulfonated, or halogenated benzenamine derivatives.

Scientific Research Applications

Chemistry: Benzenamine, N-dodecyl-4-methoxy- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of dyes, pigments, and polymers .

Biology: In biological research, benzenamine derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .

Medicine: Benzenamine derivatives have been investigated for their potential therapeutic applications, including antimicrobial and anticancer properties .

Industry: In the industrial sector, benzenamine derivatives are used in the production of surfactants, lubricants, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of benzenamine, N-dodecyl-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the dodecyl chain contribute to its binding affinity and specificity. The compound can modulate enzymatic activity or receptor function through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-Methoxybenzenamine (p-Anisidine)

- Structure: C₆H₄(OCH₃)NH₂ (C₇H₉NO, MW: 123.15 g/mol) .

- Comparison :

N-Alkyl-4-Methoxybenzenamine Derivatives

- Examples: N-Methyl-4-methoxybenzenamine: Shorter alkyl chain (CH₃) reduces hydrophobicity compared to the dodecyl analog. The para-dodecyl substituent creates steric hindrance, reducing ring reactivity compared to N-dodecyl derivatives .

Schiff Base Derivatives

- Examples :

- (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline (CAS 5455-87-8): Contains an imine (-CH=N-) group, enabling conjugation and redox activity. Such compounds are used in coordination chemistry and catalysis .

- N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine: Demonstrates how electron-withdrawing nitro groups modulate electronic properties, contrasting with the electron-donating methoxy group in the target compound .

Physicochemical Properties

Key Observations :

- The N-dodecyl chain drastically reduces water solubility compared to unsubstituted p-anisidine.

- Schiff base derivatives exhibit higher thermal stability due to conjugated double bonds .

Reactivity and Functional Group Interactions

- Methoxy Group :

- Enhances lipophilicity, making the compound suitable for surfactant or lipid-based applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.